![molecular formula C12H20O5 B13392542 (1S,2R,6R,8R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0(2),]dodecane](/img/structure/B13392542.png)
(1S,2R,6R,8R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0(2),]dodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose is a derivative of fucose, a hexose deoxy sugar. This compound is often used as a protective group in carbohydrate chemistry due to its ability to form stable acetonide structures.
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose can be synthesized through the reaction of fucose with acetone in the presence of an acid catalyst. The reaction typically involves the formation of an acetonide group, which protects the hydroxyl groups of the sugar . The reaction conditions often include:
Reagents: Fucose, acetone, acid catalyst (e.g., sulfuric acid)
Conditions: Dry acetone, controlled temperature, and inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would likely include:
Bulk reagents: High-purity fucose and acetone
Catalysts: Industrial-grade sulfuric acid
Equipment: Large reactors with temperature and atmosphere control
化学反应分析
Types of Reactions
1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The acetonide groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran.
Substitution: Various nucleophiles in the presence of catalysts like sodium iodide or nickel dichloride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose is used in various scientific research applications:
Chemistry: As a protective group in carbohydrate synthesis, it helps in the selective modification of sugars.
Biology: Used in the study of metabolic pathways involving fucose and its derivatives.
Industry: Used in the synthesis of complex carbohydrates for various industrial applications.
作用机制
The mechanism of action of 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose involves its role as a protective group. By forming stable acetonide structures, it protects the hydroxyl groups of sugars from unwanted reactions. This allows for selective reactions at other positions on the sugar molecule. The molecular targets include hydroxyl groups on the sugar, and the pathways involved are those related to carbohydrate synthesis and modification .
相似化合物的比较
Similar Compounds
1,23,4-Di-O-isopropylidene-alpha-D-galactopyranose: Similar in structure but derived from galactose instead of fucose.
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Another isopropylidene derivative but derived from glucose.
Uniqueness
1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose is unique due to its derivation from fucose, a deoxy sugar, which imparts different chemical properties compared to other hexoses. This uniqueness makes it particularly useful in specific synthetic applications where the properties of fucose are desired.
属性
IUPAC Name |
4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-6-7-8(15-11(2,3)14-7)9-10(13-6)17-12(4,5)16-9/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWQLTARTKWGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
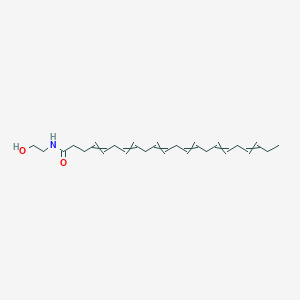
![Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate](/img/structure/B13392470.png)
![N-[1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13392472.png)
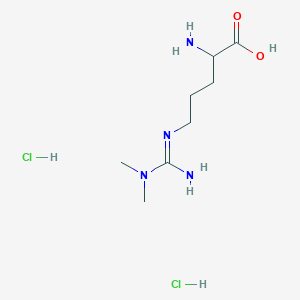
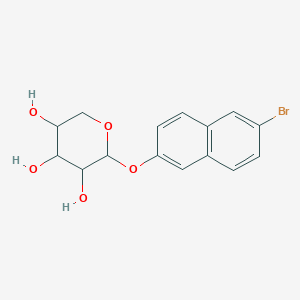

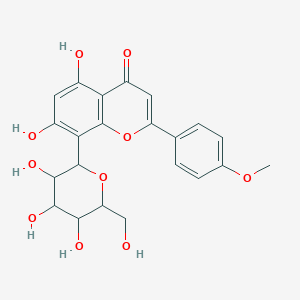
![(S)-22-Carboxy-1-[(2,5-dioxopyrrolidin-1-yl)oxy]-1,10,19,24-tetraoxo-3,6,12,15-tetraoxa-9,18,23-triazahentetracontan-41-oic Acid](/img/structure/B13392502.png)
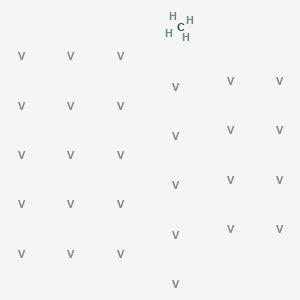
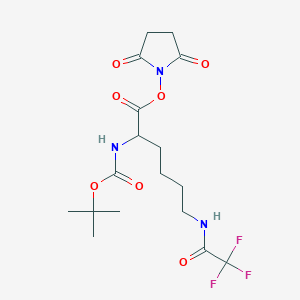
![Methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13392525.png)
![2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, [2S-(2alpha,3E,4beta)]-; (2S,3E,4S)-5-Carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-4-acetic acid](/img/structure/B13392528.png)
![Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13392536.png)
![2-[2-(1,3-Benzodioxol-5-yl)-3-hydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392554.png)
